molecular formula C23H23ClN2O4S B11619631 N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide

N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide

Cat. No.: B11619631
M. Wt: 459.0 g/mol
InChI Key: ODSRPAWWFYTFBG-UHFFFAOYSA-N
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Description

N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, providing high yields and eco-friendly processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide is unique due to its specific structural features, such as the presence of both benzyl and sulfonamido groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-methylacetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-25(16-18-6-4-3-5-7-18)23(27)17-26(20-10-8-19(24)9-11-20)31(28,29)22-14-12-21(30-2)13-15-22/h3-15H,16-17H2,1-2H3

InChI Key

ODSRPAWWFYTFBG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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